[3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
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Overview
Description
Synthesis Analysis
Thiophene derivatives, which are part of the compound, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Synthetic Applications and Chemical Properties
Quinoxaline derivatives, including those related to the specified compound, serve as key intermediates in the synthesis of complex heterocyclic systems, displaying a range of biological activities. For example, quinoxaline and its analogs have been utilized in the synthesis of pyrimido[4,5-b]quinolines, which are noted for their significant therapeutic importance due to their biologically potent properties. The facile and convenient synthesis of these derivatives offers a variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, which are achieved through reactions involving barbituric acids and anthranilic acid in the presence of polyphosphoric acid (R. Nandha Kumar et al., 2001).
Biological Significance
Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anticancer properties. The incorporation of the sulfonamide group into quinoxaline frameworks has been shown to enhance their therapeutic potential, leading to broad-spectrum biomedical applications. For instance, quinoxaline sulfonamide derivatives demonstrate various pharmacological activities such as antibacterial, antifungal, and anti-inflammatory actions, making them potential lead compounds for the development of new therapeutic agents (Ali Irfan et al., 2021).
Advanced Materials and Sensing Applications
Quinoxaline-based compounds are also explored for their applications in advanced materials and sensing technologies. Functionalized quinoxalines, for example, have been investigated for their utility in chromogenic and fluorogenic chemosensors, highlighting their significance in the detection of inorganic anions such as fluoride, cyanide, and phosphate. These applications are crucial for environmental monitoring and biological studies, illustrating the versatility of quinoxaline derivatives in various scientific domains (S. Dey et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide are currently unknown. This compound is a complex molecule with a pyridinium and quinoxalinyl group, which are common structures in many natural products and bioactive pharmaceuticals
Mode of Action
Pyridines and quinoxalines, which are part of the compound’s structure, are known to have diverse reactivity profiles . They can be elaborated into substituted and functionalized structures based on organometallic chemistry . More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.
properties
IUPAC Name |
N-[3-(3,5-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-10-14(2)12-23(11-13)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-9-26-17/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIYIHOVYBMDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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